
Dichlormid
Overview
Description
Dichlormid (CAS: 37764-25-3), chemically known as N,N-diallyl-2,2-dichloroacetamide, is a dichloroacetamide herbicide safener widely used to protect crops like maize from phytotoxic effects of herbicides such as thiocarbamates (e.g., EPTC) and acetanilides . Its molecular formula is C₈H₁₁Cl₂NO (molecular weight: 208.082), featuring two chlorine atoms and two allyl groups on the nitrogen atom . This compound acts by inducing detoxification enzymes like glutathione S-transferases (GST) in plants, mitigating herbicide-induced oxidative stress .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dichlormid can be synthesized through the reaction of diallylamine with dichloroacetyl chloride. The reaction typically occurs in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
Cl2CHCOCl+NH(CH2CH=CH2)2→Cl2CHCON(CH2CH=CH2)2+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of appropriate solvents to facilitate the reaction and subsequent purification steps .
Chemical Reactions Analysis
Hydrolysis Reactions
Dichlormid undergoes pH-dependent hydrolysis, with distinct mechanisms under acidic and alkaline conditions:
Acidic Conditions
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Stability : this compound remains stable in strong acids (e.g., 2 N HCl at 22°C for >5 days) .
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Rate Constant : Acid-mediated hydrolysis rate constants (k<sub>H</sub>) for dichloroacetamides range from 2.8 × 10<sup>−3</sup> to 0.46 M<sup>−1</sup> h<sup>−1</sup>, but this compound shows minimal reactivity .
Alkaline Conditions
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Enhanced Reactivity : this compound reacts rapidly with hydroxide ions, with a base-mediated rate constant (k<sub>OH</sub>) of 0.3–500 M<sup>−1</sup> h<sup>−1</sup>, exceeding the reactivity of many chloroacetamide herbicides (e.g., metolachlor: k<sub>OH</sub> = 1.35 M<sup>−1</sup> h<sup>−1</sup>) .
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Mechanism : Base-mediated amide cleavage dominates, yielding dichloroacetate and other products .
Table 1: Hydrolysis Rate Constants for this compound vs. Herbicides
Compound | k<sub>H</sub> (M<sup>−1</sup> h<sup>−1</sup>) | k<sub>OH</sub> (M<sup>−1</sup> h<sup>−1</sup>) |
---|---|---|
This compound | Negligible | 0.3–500 |
Metolachlor | 0.12 | 1.35 |
Acetochlor | 6 × 10<sup>−4</sup> | 7.0 × 10<sup>−3</sup> |
Reactions with Water Treatment Disinfectants
This compound’s reactivity in engineered water systems depends on the disinfectant used:
Chlorination
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Rapid Reaction : this compound reacts quickly with free chlorine, forming transformation products such as dichloroacetate and chlorinated byproducts .
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Half-Life : Minutes to hours under typical chlorination conditions (pH 7–8) .
Chloramination
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Slower Reaction : this compound is less reactive with chloramine, leading to longer persistence in systems using this disinfectant .
Interactions with Reduced Sulfur Species
In reducing environments containing black carbon (e.g., biochar) and hydrogen sulfide (H<sub>2</sub>S):
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Accelerated Transformation : Graphite powder (a black carbon analog) enhances this compound’s reaction with H<sub>2</sub>S via nucleophilic substitution, producing chloride and sulfur-substituted products .
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Polymerization : this compound forms dimers/trimers in the presence of H<sub>2</sub>S and black carbon, reducing environmental mobility .
Photolytic Degradation
While less reactive than benoxacor, this compound undergoes:
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Direct Photolysis : Slow degradation under UV light, relevant in systems using UV disinfection .
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Indirect Photolysis : Reacts with hydroxyl radicals and singlet oxygen in sunlit waters, though at slower rates compared to other safeners .
Key Transformation Products
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Dichloroacetate : A regulated drinking water contaminant formed during hydrolysis .
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Sulfur-Substituted Derivatives : Generated in sulfidic environments, with potential ecological implications .
Environmental Implications
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Water Treatment : this compound’s rapid reaction with chlorine suggests partial removal during chlorination, but dichloroacetate byproducts may persist .
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Alkaline Environments : High pH (e.g., lime-soda softening) accelerates hydrolysis, reducing this compound concentrations .
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Reduced Sulfur Systems : Black carbon and H<sub>2</sub>S promote transformation into less mobile polymers .
This synthesis integrates mechanistic insights and kinetic data to predict this compound’s behavior in agricultural and engineered systems, emphasizing its reactivity relative to co-formulated herbicides.
Scientific Research Applications
Agricultural Applications
1.1 Safener for Herbicides
Dichlormid is predominantly employed as a safener to protect maize crops from the phytotoxic effects of certain herbicides, specifically chloroacetanilide and thiocarbamate herbicides. By mitigating the adverse effects of these herbicides, this compound allows for effective weed control while safeguarding the crop's health. Its high water solubility and volatility contribute to its effectiveness in various soil types and environmental conditions .
1.2 Efficacy and Safety
Research indicates that this compound has moderate mammalian toxicity but is relatively non-toxic to birds, fish, and aquatic invertebrates. This profile makes it a preferred choice among farmers seeking to minimize ecological impacts while managing weed populations effectively .
Microbial Biotransformation
2.1 Transformation Pathways
Recent studies have highlighted the microbial biotransformation of this compound, revealing several novel products resulting from microbial action. These transformations include dechlorination processes that yield monochlorinated derivatives such as CDAA (from this compound) and Dich-173. Notably, this transformation can convert an inert safener into a compound with known human health risks .
Table 1: Microbial Biotransformation Products of this compound
Product Name | Chemical Structure | Retention Time (min) | Notes |
---|---|---|---|
CDAA | C₄H₆Cl₂N | 8.8 | Banned herbicide due to health concerns |
Dich-173 | C₇H₈ClN | 8.05 | Result of CDAA intramolecular cyclization |
The study conducted by Sivey and Roberts confirmed the structure of these metabolites through mass spectrometry analysis, emphasizing the significance of microbial processes in altering the fate of agricultural chemicals in the environment .
Environmental Impact
3.1 Persistence and Mobility
this compound is characterized by a low persistence in soils, with degradation half-lives reported to be less than ten days under typical environmental conditions . However, its transformation products may exhibit different mobility characteristics, potentially leading to increased environmental exposure.
3.2 Ecotoxicological Considerations
While this compound itself poses moderate toxicity risks, its transformation products could have varying effects on non-target organisms. The formation of sulfur-containing metabolites during microbial degradation raises concerns about their potential ecological impact due to altered bioavailability and toxicity profiles .
Case Studies
4.1 Case Study: Microbial Transformation in Agricultural Soils
In a controlled study examining the microbial biotransformation of this compound in agricultural soils, researchers identified multiple transformation products through high-resolution mass spectrometry. The findings indicated that microbial communities could dechlorinate this compound effectively, resulting in products that may pose risks to human health and ecosystems due to their toxicological profiles.
4.2 Case Study: Impact on Aquatic Systems
Another study assessed the impact of this compound runoff on aquatic systems, demonstrating that while the parent compound was rapidly degraded, its transformation products persisted longer in water bodies. This research highlighted the need for monitoring these metabolites to understand their ecological consequences fully.
Mechanism of Action
Dichlormid exerts its effects by enhancing the expression of genes involved in herbicide metabolism. It stimulates the plant’s detoxifying mechanisms, allowing the crop to tolerate higher levels of herbicides without suffering damage. The molecular targets and pathways involved include various enzymes responsible for detoxification processes, such as glutathione S-transferases .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues: Dichloroacetamides
Benoxacor
- Structure : Contains a benzoxazine ring and a dichloroacetamide moiety.
- Mechanism : Similar to dichlormid, it enhances GST activity but exhibits higher specificity for chloroacetanilide herbicides like metolachlor .
Furilazole
- Structure : A dichloroacetamide with a furan ring.
- Market Share : Accounts for ~15% of the herbicide safener market, compared to this compound’s 29.85% dominance in 2023 .
Allidochlor (CDAA)
- Structure : Chemically identical to this compound but functions as both a safener and herbicide depending on concentration .
- Regulatory Status : Banned in the U.S. since 1984 due to human health risks, highlighting this compound’s selective safening role .
Functional Analogues: Thiocarbamate Safeners
EPTC Sulfoxide
- Interaction : EPTC sulfoxide, a phytotoxic metabolite of EPTC, shares structural similarity with this compound. Computational models suggest competitive antagonism at shared target sites .
- Efficacy : this compound reverses EPTC-induced lipid biosynthesis disruption in maize roots, increasing phospholipid content by 12–16% .
Comparative Efficacy and Selectivity
Protection Activity Across Herbicide Classes
Key Findings :
- This compound’s dichloroacetamide structure enhances thiocarbamate protection but limits activity against chloroacetanilides .
- Benoxacor’s benzoxazine ring improves specificity for metolachlor, achieving 99% rice seedling growth retention at 8 mg/L .
Enzyme Induction and Detoxification
Compound | GST Activity (U/mg) | SOD Activity (U/mg) | CAT Activity (U/mg) |
---|---|---|---|
This compound | 4.2 ± 0.3 | 18.5 ± 1.1 | 2.8 ± 0.2 |
Compound 2k | 4.0 ± 0.2 | 19.1 ± 0.9 | 3.1 ± 0.3 |
Compound 4k | 3.9 ± 0.3 | 18.8 ± 1.0 | 2.9 ± 0.2 |
Insights :
- This compound and its derivatives (2k, 4k) similarly induce antioxidant enzymes (SOD, CAT) and detoxification enzymes (GST) in rice seedlings .
- This compound’s acute toxicity to zebrafish embryos (LC₅₀: 7.86 mg/L) is higher than 2k (38.29 mg/L) and 4k (39.28 mg/L), suggesting newer analogues are safer .
Environmental and Metabolic Considerations
Biotransformation Pathways
- This compound : Aerobic microbial degradation yields CDAA (a banned herbicide) and sulfur-containing metabolites via glutathione conjugation .
- Benoxacor: Degrades to non-toxic monochlorinated intermediates without forming regulated byproducts .
Market and Regulatory Impact
Biological Activity
Dichlormid, a dichloroacetamide compound, is primarily utilized as a safener in herbicide formulations. Its biological activity is characterized by its interactions with various biochemical pathways, particularly in plants and microorganisms. This article explores the biological activity of this compound through detailed research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the chemical formula and is classified as a dichloroacetamide. Its structure includes two chlorine atoms attached to the acetamide group, which plays a significant role in its biological activity.
Microbial Biotransformation
Recent studies have highlighted the microbial biotransformation of this compound, which can lead to both detoxification and the formation of potentially harmful metabolites. A notable study identified four major microbial biotransformation products of this compound:
Product | Retention Time (min) | Molecular Weight | Comments |
---|---|---|---|
CDAA | 8.8 | 174.0680 | Active herbicide; banned due to health concerns |
Dich-173 | 8.05 | 173.0680 | Tentatively identified; derived from CDAA |
CD-171 | - | 172.0789 | Sulfur-containing product |
CD-308 | - | 309.1627 | Dimeric product |
These transformations occur primarily through cometabolism in aerobic environments, where this compound is dechlorinated and subsequently conjugated with glutathione, leading to the production of sulfur-containing metabolites .
Toxicity and Environmental Impact
The acute toxicity of this compound has been assessed using various models. The oral LD50 values indicate that this compound falls into the moderately hazardous category with an LD50 ranging from 200-2,000 mg/kg for liquids . Additionally, its persistence in the environment raises concerns regarding chronic exposure and potential bioaccumulation in food chains.
Study on Herbicide Safening
In a comparative study involving several compounds, including this compound, it was found that this compound enhanced the activity of metolachlor in rice seedlings. The study reported that this compound-treated plants exhibited increased activities of antioxidant enzymes such as superoxide dismutase (SOD), peroxidase (POD), and catalase (CAT), suggesting a protective role against oxidative stress induced by metolachlor .
Zebrafish Embryo Toxicity Assessment
A bioassay conducted on zebrafish embryos demonstrated the acute toxicities of this compound, revealing significant lethality at concentrations consistent with its use as a herbicide safener. The results indicated that while this compound has protective effects on certain crops, it poses risks to aquatic organisms .
Q & A
Basic Research Questions
Q. What analytical methods are recommended to determine the purity and identity of Dichlormid in laboratory settings?
- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for purity analysis. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation. Cross-reference spectral data with published standards (e.g., CAS 37764-25-3) . For quantification, gas chromatography (GC) with electron capture detection (ECD) is suitable due to this compound’s chlorinated structure .
Q. How should this compound be safely handled and stored to prevent degradation or contamination?
- Protocol : Store in airtight, light-resistant containers at –20°C to minimize hydrolysis. Use chemical fume hoods for weighing and preparation to avoid inhalation of vapors. Personal protective equipment (PPE), including nitrile gloves and safety goggles, is mandatory. Degradation products (e.g., chloroacetic acid derivatives) may form under humid conditions; monitor via periodic FT-IR analysis .
Q. What are the standard experimental setups for studying this compound’s efficacy as a herbicide safener?
- Design : Employ split-plot field trials with randomized block designs. Apply this compound at 0.5–1.5 kg/ha alongside herbicides like EPTC. Measure crop protection efficacy using phytotoxicity indices (e.g., leaf chlorosis scoring) and compare with untreated controls. Include soil type (e.g., loam vs. sandy soils) and moisture levels as variables .
Advanced Research Questions
Q. How does this compound modulate glutathione-S-transferase (GST) and multidrug resistance-associated protein (MRP) expression in plants?
- Mechanistic Approach : Conduct transcriptomic profiling (RNA-seq) on maize (Zea mays) treated with this compound (100 µM) to identify upregulated genes like ZmGST27 and ZmMRP1. Validate via qPCR and enzyme activity assays. Use CRISPR/Cas9 knockout lines to confirm gene function in safener-induced herbicide tolerance .
Q. What strategies resolve contradictions in reported acute toxicity data for this compound?
- Data Reconciliation : Review interspecies variability (e.g., rat vs. zebrafish models) and exposure routes (oral vs. inhalation). Replicate key studies (e.g., Springborn Labs’ 1991 inhalation toxicity assay) under standardized OECD guidelines. Meta-analyze historical data using fixed-effects models to account for methodological heterogeneity .
Q. How can researchers optimize solvent systems for this compound in cell culture studies without inducing cytotoxicity?
- Method Development : Test solvents like dimethyl sulfoxide (DMSO) at ≤0.1% (v/v) or ethanol at ≤1% (v/v) using viability assays (e.g., MTT on HepG2 cells). For aqueous solubility limitations, employ β-cyclodextrin inclusion complexes and characterize via phase solubility diagrams .
Q. What are the challenges in replicating this compound’s safener effects across plant species?
- Experimental Critique : Species-specific differences in cytochrome P450 isoforms and GST activity may limit cross-application. Design comparative studies using Arabidopsis thaliana (model organism) and agronomically relevant species (e.g., sorghum). Include metabolomic profiling to identify conserved pathways .
Q. Methodological Guidance for Data Collection & Analysis
Q. How to design longitudinal studies assessing this compound’s environmental persistence?
- Sampling Framework : Collect soil and water samples at 0, 30, 60, and 90 days post-application. Quantify this compound residues via LC-MS/MS (LOQ: 0.01 ppm). Use first-order kinetics models to estimate half-life (t½). Account for variables like microbial activity (measured via CO2 evolution tests) and pH .
Q. What statistical models are appropriate for analyzing dose-response relationships in this compound safener studies?
- Analysis : Apply nonlinear regression (e.g., log-logistic models) to EC50 calculations. For multi-factor experiments, use ANOVA with Tukey’s HSD post hoc tests. Bayesian hierarchical models are recommended for meta-analyses of heterogeneous datasets .
Q. How to address gaps in understanding this compound’s interaction with soil microbiota?
Properties
IUPAC Name |
2,2-dichloro-N,N-bis(prop-2-enyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11Cl2NO/c1-3-5-11(6-4-2)8(12)7(9)10/h3-4,7H,1-2,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRMLFORXOOIJDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4027997 | |
Record name | Dichlormid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Boiling Point |
BP: 130 °C at 10 mm Hg | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 5.0X10+3 mg/L at 20 °C, In water, about 5 g/L, Slightly soluble in water, In kerosene, about 15 g/L. Miscible with acetone, ethanol, xylene | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.202 at 20 °C | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
6.0X10-3 mm Hg at 25 °C | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
The thiocarbamates, such as pebulate (S-propyl butyl (ethyl) thiocarbamate) are a well-established class of herbicides. They inhibit fatty acid elongation, which is necessary for the biosynthesis of constituents of surface waxes and suberin and this has been proposed to be important for their toxicity. In this study lipid metabolism was investigated in herbicide-treated barley (Hordeum vulgare) and a pernicious weed, wild oats (Avena ludoviciana), to test the hypothesis that inhibitory effects on fatty acid elongation could be counteracted by the safer, dichlormid. Pebulate and its sulfoxide derivative (thought to be the active metabolite in vivo) were tested against lipid metabolism in barley or wild oat shoots. In both plants there was a significant inhibition of very long chain fatty acid (VLCFA) synthesis at herbicide concentrations > or =25 uM. The extent to which safener dichlormid could prevent the inhibition of VLCFA synthesis was different in the two species. Previous treatment of barley with dichlormid (N,N-diallyl-2,2-dichloroacetamide) enabled fatty acid elongation in the presence of pebulate or pebulate sulphoxide, but had no effect on wild oats. The effects on fatty acid elongation mimicked the differential safening action of dichlormid observed on shoot elongation and growth in the two species. These data provide further evidence that inhibition of VLCFA formation is important for the mechanism of action of thiocarbamates., The changes in fatty acid composition of maize leaf lipids caused by EPTC were generally similar to known effects of this herbicide in other plants: decreasing of linolenic acid content and increasing of its precursors, palmitic, stearic, oleic and linoleic acids. However, novel effects were detected in roots where the proportion of minor fatty acid palmitoleic acid was increased from 2.1 to 7.6 and 16.6% by EPTC and EPTC + dichlormid treatments, respectively. Simultaneously, the phospholipid content of root lipids was increased by both EPTC as well as EPTC + dichlormid treatments. | |
Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear viscous liquid | |
CAS No. |
37764-25-3 | |
Record name | Dichlormid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=37764-25-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Dichlormid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037764253 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, 2,2-dichloro-N,N-di-2-propen-1-yl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Dichlormid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4027997 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N,N-diallyldichloroacetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.763 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICHLORMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E901J4382O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | Dichlormid | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8428 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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